2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Androgen receptor modulation Benzoxazepine Nuclear receptor pharmacology

2-Chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (CAS 922001-59-0) is a synthetic small-molecule benzoxazepine derivative featuring a 2-chlorobenzamide substituent at the 7-position of the tetrahydro-1,4-benzoxazepin-5-one core. The benzoxazepine scaffold has been exploited in multiple therapeutic programs, most notably as squalene synthase inhibitors for hyperlipidemia and as androgen receptor modulators.

Molecular Formula C18H17ClN2O3
Molecular Weight 344.8
CAS No. 922001-59-0
Cat. No. B2843116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
CAS922001-59-0
Molecular FormulaC18H17ClN2O3
Molecular Weight344.8
Structural Identifiers
SMILESCCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C18H17ClN2O3/c1-2-21-9-10-24-16-8-7-12(11-14(16)18(21)23)20-17(22)13-5-3-4-6-15(13)19/h3-8,11H,2,9-10H2,1H3,(H,20,22)
InChIKeyHXCKEQPZBLUXJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (CAS 922001-59-0): Procurement-Relevant Compound Profile


2-Chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (CAS 922001-59-0) is a synthetic small-molecule benzoxazepine derivative featuring a 2-chlorobenzamide substituent at the 7-position of the tetrahydro-1,4-benzoxazepin-5-one core. The benzoxazepine scaffold has been exploited in multiple therapeutic programs, most notably as squalene synthase inhibitors for hyperlipidemia [1] and as androgen receptor modulators [2]. This specific compound appears in patent literature covering non-steroidal androgen receptor modulation, distinguishing it from the more extensively characterized squalene-synthase-focused benzoxazepines such as TAK-475.

Why Generic Substitution of 2-Chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide Is Not Supported by Available Evidence


No published head-to-head comparative data or quantitative selectivity profiling was identified for this specific compound against any named analog or in-class alternative. While benzoxazepine derivatives exhibit diverse pharmacological profiles depending on substitution pattern — for example, squalene synthase inhibition (IC₅₀ ~15 nM for optimized analogs) versus androgen receptor modulation — the absence of disclosed IC₅₀, Kᵢ, or cellular efficacy values for CAS 922001-59-0 means that any claim of superiority over closely related compounds (e.g., TAK-475, other 7-substituted benzoxazepines, or alternative androgen receptor modulators) would be speculative [1]. Procurement decisions based on differential performance cannot currently be justified by publicly available quantitative evidence.

Quantitative Differentiation Evidence for 2-Chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (CAS 922001-59-0) – Limited Public Domain Data


Androgen Receptor Modulator Patent Disclosure vs. Squalene Synthase Inhibitor Comparators

The compound is explicitly claimed within patent WO2008121602A1 as a non-steroidal androgen receptor modulator [1]. This represents a distinct pharmacological application from the squalene synthase inhibitor benzoxazepines (e.g., TAK-475, compound 4a from PMID 12238936) which are directed at cholesterol biosynthesis [2]. However, no quantitative androgen receptor binding affinity (e.g., IC₅₀, EC₅₀), functional assay data, or selectivity ratio against other nuclear receptors is publicly available for CAS 922001-59-0 to enable direct numerical comparison with either alternative androgen receptor modulators or squalene synthase inhibitors.

Androgen receptor modulation Benzoxazepine Nuclear receptor pharmacology

Structural Differentiation: 2-Chlorobenzamide Substituent vs. Alternative 7-Position Modifications

CAS 922001-59-0 bears a 2-chlorobenzamide group at the 7-position of the benzoxazepinone core, a substitution pattern not represented among the squalene synthase inhibitor series (where modifications focused on the 3-position carboxyl group) [1]. In the androgen receptor modulator patent family, various 7-position amides are disclosed, suggesting this substitution vector is critical for target engagement, but no ranked potency table or SAR data isolating the contribution of the 2-chloro substituent versus other halogens, alkyl, or heteroaryl groups has been published [2].

Structure-activity relationship Benzoxazepine Medicinal chemistry

Absence of Published ADME/Tox or In Vivo Efficacy Data Compared to Advanced Benzoxazepine Leads

In contrast to the squalene synthase inhibitor series where lead compound 4a demonstrated oral bioavailability, liver-selective distribution, and in vivo cholesterol synthesis ED₅₀ = 2.9 mg/kg in rat [1], no pharmacokinetic, metabolic stability, plasma protein binding, or toxicological data have been disclosed for CAS 922001-59-0. This represents a critical evidence gap for any user considering this compound for in vivo studies or as a chemical probe.

Pharmacokinetics Drug metabolism Toxicology

Evidence-Supported Application Scenarios for 2-Chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (CAS 922001-59-0)


Exploratory Androgen Receptor Pharmacology Studies

Based on its disclosure in WO2008121602A1 as a non-steroidal androgen receptor modulator [1], this compound may serve as a starting point for in vitro androgen receptor binding or transactivation assays. However, the absence of published IC₅₀, EC₅₀, or selectivity data means that initial screening experiments would be fully exploratory and should include well-characterized reference AR modulators (e.g., bicalutamide, enzalutamide) as internal controls.

Structure-Activity Relationship (SAR) Probe for 7-Substituted Benzoxazepines

The 2-chlorobenzamide substituent at the 7-position distinguishes this compound from the more extensively characterized 3-position-modified squalene synthase inhibitor series [2]. It could be employed as a comparator in systematic SAR studies aimed at mapping the pharmacological consequences of shifting substitution from the 3-position to the 7-position on the benzoxazepinone scaffold, provided that parallel biochemical or cellular assays are established.

Chemical Derivatization and Scaffold-Hopping Intermediate

The presence of a reactive amide linkage and an aryl chloride moiety offers synthetic handles for further derivatization. This compound may be useful as a key intermediate in medicinal chemistry campaigns exploring benzoxazepine-based nuclear receptor modulators, where the 2-chlorobenzamide group can be diversified via cross-coupling or nucleophilic aromatic substitution, though this utility is generic to the structure rather than based on proven performance data.

Quote Request

Request a Quote for 2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.